N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide
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Overview
Description
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyridine ring through a coupling reaction. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The process would be designed to minimize waste and maximize efficiency, ensuring that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, azetidine derivatives, and pyridine derivatives. Examples include:
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 3-Azetidinone
- Pyridine-4-carboxylic acid
Uniqueness
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-8-15-16-12(19-8)17-6-10(7-17)14-11(18)9-2-4-13-5-3-9/h2-5,10H,6-7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZQEDPOGKKKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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